molecular formula C12H20BrN B12938624 N,N,N-Triethylanilinium bromide CAS No. 61175-74-4

N,N,N-Triethylanilinium bromide

Cat. No.: B12938624
CAS No.: 61175-74-4
M. Wt: 258.20 g/mol
InChI Key: HMJWAKCBJWAMPL-UHFFFAOYSA-M
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Description

N,N,N-Triethylbenzenaminium bromide is a quaternary ammonium compound with a benzene ring substituted by three ethyl groups and a bromide ion. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triethylbenzenaminium bromide can be synthesized through the quaternization of N,N,N-triethylbenzenamine with bromine. The reaction typically involves the use of an organic solvent such as ethanol or acetone, and the reaction is carried out under reflux conditions to ensure complete quaternization.

Industrial Production Methods

In industrial settings, the production of N,N,N-Triethylbenzenaminium bromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethylbenzenaminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.

Major Products

    Substitution Reactions: Yield products such as N,N,N-triethylbenzenaminium hydroxide or N,N,N-triethylbenzenaminium chloride.

    Oxidation and Reduction: The products depend on the specific redox conditions applied.

Scientific Research Applications

N,N,N-Triethylbenzenaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N,N-Triethylbenzenaminium bromide exerts its effects involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to changes in ion transport and cellular function. It may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethylbenzenaminium bromide: Similar structure but with methyl groups instead of ethyl groups.

    N,N,N-Triethylbenzenaminium chloride: Similar structure but with a chloride ion instead of a bromide ion.

    N,N,N-Triethylbenzenaminium iodide: Similar structure but with an iodide ion instead of a bromide ion.

Uniqueness

N,N,N-Triethylbenzenaminium bromide is unique due to its specific combination of ethyl groups and bromide ion, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as phase transfer catalysis and membrane studies, where other similar compounds may not be as effective.

Properties

CAS No.

61175-74-4

Molecular Formula

C12H20BrN

Molecular Weight

258.20 g/mol

IUPAC Name

triethyl(phenyl)azanium;bromide

InChI

InChI=1S/C12H20N.BrH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

HMJWAKCBJWAMPL-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)C1=CC=CC=C1.[Br-]

Origin of Product

United States

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